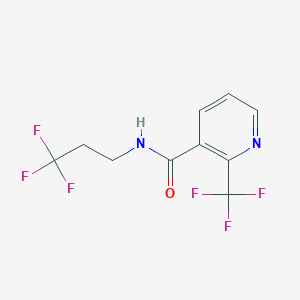
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide, also known as BAY 36-7620, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.
Mecanismo De Acción
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 acts as a selective antagonist of the mGluR5 receptor, which is involved in regulating glutamate signaling in the brain. By blocking the activity of this receptor, this compound 36-7620 can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood, motivation, and reward.
Biochemical and Physiological Effects
This compound 36-7620 has been shown to have a number of biochemical and physiological effects, including reducing the release of glutamate in the brain, modulating the activity of the dopaminergic and serotonergic systems, and reducing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in regulating stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 in lab experiments is its high selectivity for the mGluR5 receptor, which reduces the potential for off-target effects. However, one limitation of using this compound 36-7620 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620. One area of interest is its potential use in treating addiction, as preclinical studies have shown promising results in reducing drug-seeking behavior. Another area of interest is its potential use in treating autism spectrum disorders, as mGluR5 has been implicated in the pathophysiology of these disorders. Finally, further research is needed to explore the potential long-term effects of this compound 36-7620 on brain function and behavior.
Métodos De Síntesis
The synthesis of 2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 involves several steps, including the reaction of 2-bromo-5-trifluoromethylpyridine with 3,3,3-trifluoropropylamine, followed by the addition of 3,3,3-trifluoropropylisocyanate and subsequent purification. The final product is a white crystalline solid with a melting point of 172-173°C.
Aplicaciones Científicas De Investigación
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide 36-7620 has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications. In animal models, this compound 36-7620 has been shown to reduce anxiety-like behavior, improve cognitive function, and decrease drug-seeking behavior in addiction models. In human studies, this compound 36-7620 has been investigated for its potential use in treating anxiety and depression.
Propiedades
IUPAC Name |
2-(trifluoromethyl)-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)3-5-18-8(19)6-2-1-4-17-7(6)10(14,15)16/h1-2,4H,3,5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQQZOYVPIKXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=O)NCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7643880.png)
![5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)
![5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7643894.png)
![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)
![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![N-[4-[3-methyl-4-(tetrazol-1-yl)anilino]cyclohexyl]acetamide](/img/structure/B7643923.png)
![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)
![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)

![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)